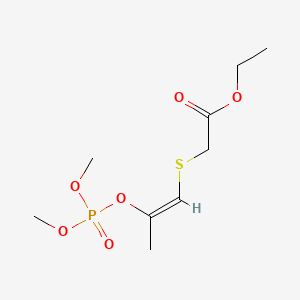
Ethyl ((2-((dimethoxyphosphinyl)oxy)-1-propenyl)thio)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl ((2-((dimethoxyphosphinyl)oxy)-1-propenyl)thio)acetate is an organophosphorus compound known for its diverse applications in various fields. This compound is characterized by the presence of a phosphorothioate group, which imparts unique chemical properties and reactivity. It is commonly used in the synthesis of other chemical compounds and has significant applications in agriculture, pharmaceuticals, and industrial chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl ((2-((dimethoxyphosphinyl)oxy)-1-propenyl)thio)acetate typically involves the reaction of ethyl acetate with dimethyl phosphorochloridothioate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with a suitable reagent to yield the final product. The reaction conditions often include maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors with precise control over reaction parameters. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The process involves the use of high-purity reagents and solvents to minimize impurities and enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl ((2-((dimethoxyphosphinyl)oxy)-1-propenyl)thio)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the phosphorothioate group to phosphine derivatives.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like thiols, amines, and alcohols are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, phosphine derivatives, and various substituted esters, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Ethyl ((2-((dimethoxyphosphinyl)oxy)-1-propenyl)thio)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the formulation of pesticides and herbicides, as well as in the production of specialty chemicals.
Mecanismo De Acción
The mechanism of action of ethyl ((2-((dimethoxyphosphinyl)oxy)-1-propenyl)thio)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The phosphorothioate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. This interaction can disrupt normal cellular processes and result in various biological effects.
Comparación Con Compuestos Similares
Ethyl ((2-((dimethoxyphosphinyl)oxy)-1-propenyl)thio)acetate can be compared with other similar organophosphorus compounds, such as:
Mthis compound: Similar structure but with a methyl group instead of an ethyl group.
Ethyl ((2-((diethoxyphosphinyl)oxy)-1-propenyl)thio)acetate: Similar structure but with diethoxy groups instead of dimethoxy groups.
Ethyl ((2-((dimethoxyphosphinyl)oxy)-1-propenyl)thio)propionate: Similar structure but with a propionate group instead of an acetate group.
These compounds share similar chemical properties and reactivity but differ in their specific applications and biological activities.
Propiedades
Número CAS |
4195-96-4 |
|---|---|
Fórmula molecular |
C9H17O6PS |
Peso molecular |
284.27 g/mol |
Nombre IUPAC |
ethyl 2-[(Z)-2-dimethoxyphosphoryloxyprop-1-enyl]sulfanylacetate |
InChI |
InChI=1S/C9H17O6PS/c1-5-14-9(10)7-17-6-8(2)15-16(11,12-3)13-4/h6H,5,7H2,1-4H3/b8-6- |
Clave InChI |
VSOYGMCILFCTOU-VURMDHGXSA-N |
SMILES isomérico |
CCOC(=O)CS/C=C(/C)\OP(=O)(OC)OC |
SMILES canónico |
CCOC(=O)CSC=C(C)OP(=O)(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-Ethylbenzylidene)-6-phenyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B14143868.png)

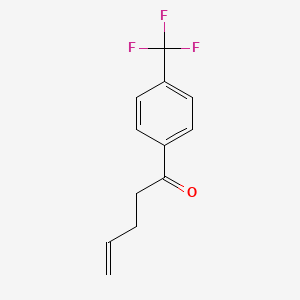
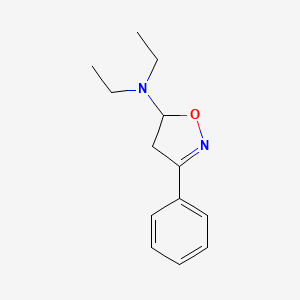

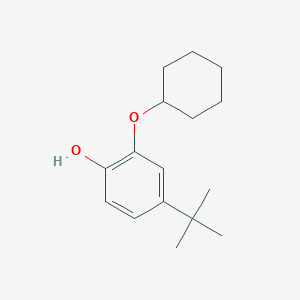
![1-(3,4-dimethoxyphenyl)-2-(1H-imidazo[4,5-b]pyridin-2-ylsulfanyl)ethanone](/img/structure/B14143897.png)
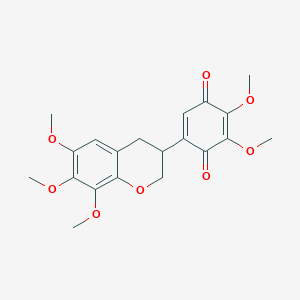

![N-{2-[(5-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}-1-(phenylsulfonyl)piperidine-4-carboxamide](/img/structure/B14143926.png)
![5-bromo-N-{3-chloro-4-[(1-chloronaphthalen-2-yl)oxy]phenyl}-2-{[(4-chlorophenyl)sulfonyl]amino}benzamide](/img/structure/B14143933.png)
![2-Hydroxy-3-[(4-hydroxy-2-methoxy-6-propylbenzoyl)oxy]-4-methoxy-6-propylbenzoic acid](/img/structure/B14143940.png)
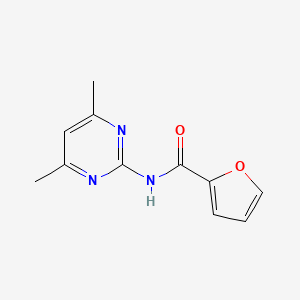
![6-Hydrazinyl-7,8-dimethyltetrazolo[1,5-b]pyridazine](/img/structure/B14143945.png)
